molecular formula C5H3IN4 B15315240 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine

2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B15315240
M. Wt: 246.01 g/mol
InChI Key: CDWYYZSITDUCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with an iodine atom attached to the triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalable reactions are often applied. The use of microwave-assisted synthesis and mechanochemical methods are promising for large-scale production due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a scaffold for designing novel drugs with potential anticancer, antiviral, and antibacterial activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms

Mechanism of Action

The mechanism of action of 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases or phosphodiesterases, affecting cellular signaling pathways and leading to antiproliferative or anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the iodine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable scaffold for drug development and other applications in medicinal chemistry .

Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

2-iodo-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H3IN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H

InChI Key

CDWYYZSITDUCRK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)I)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.